4-Penten-1-ol, 5-bromo-4-methyl-, (E)-(9CI) is a chemical compound with the molecular formula CHBrO. It is characterized by a pentene structure with an alcohol functional group and a bromine substituent. This compound is an unsaturated monohydric alcohol, which makes it useful in various organic synthesis applications. The presence of both the double bond and the bromine atom contributes to its reactivity and potential utility in
Several methods exist for synthesizing 4-Penten-1-ol and its derivatives:
4-Penten-1-ol is utilized in various fields:
Interaction studies involving 4-Penten-1-ol focus on its reactivity with various nucleophiles and electrophiles. Its ability to form cyclic structures upon interaction with halogens suggests potential pathways for developing new compounds with unique properties. Additionally, studies on its interactions with biological systems may reveal insights into its pharmacological potential or toxicity profiles .
Several compounds share structural similarities with 4-Penten-1-ol, which allows for comparative analysis:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Bromo-2-methyl-2-pentene | CHBr | Contains a double bond and bromine; used in organic synthesis. |
| 5-Bromo-1-pentene | CHBr | Similar structure but lacks the alcohol functional group; used in polymerization reactions. |
| 2-Allylethyl alcohol | CHO | An allylic alcohol; exhibits different reactivity patterns compared to 4-Penten-1-ol. |
| Trans-2-penten-1-ol | CHO | Isomeric form; differing configuration affects physical properties and reactivity. |
The uniqueness of 4-Penten-1-ol lies in its specific combination of an unsaturated bond and a hydroxyl group adjacent to a bromine substituent, which enhances its reactivity profile compared to other similar compounds .
While traditional synthetic routes for 5-bromo-4-methyl-(E)-4-penten-1-ol often rely on non-catalytic methods, recent advances in asymmetric catalysis offer promising avenues for stereocontrolled synthesis. For instance, N-heterocyclic carbene (NHC) catalysts have demonstrated efficacy in enantioselective transformations of structurally related bicyclo[1.1.1]pentane (BCP) systems. Although direct applications to 4-penten-1-ol derivatives remain underexplored, the principles of NHC-mediated allylic substitutions could be adapted. In such systems, the Grignard reagent intermediate—generated from [1.1.1]propellane—engages in regioselective couplings with allylic phosphates under NHC catalysis, achieving enantiomeric excess values exceeding 90%. This suggests that analogous strategies could be employed for 5-bromo-4-methyl-(E)-4-penten-1-ol by modifying the electrophilic partner to incorporate bromine substituents.
A critical consideration is the compatibility of transition metal catalysts with brominated substrates. Palladium-catalyzed cross-couplings, widely used in allylic alkylations, may face challenges due to potential β-bromide elimination. However, nickel-based catalysts, known for their tolerance toward alkyl halides, could mitigate this issue. Further research is needed to optimize ligand frameworks and reaction conditions for this specific substrate.
The incorporation of bromine into 4-penten-1-ol derivatives typically occurs via electrophilic addition or substitution. One effective method involves the direct bromination of preformed alkenols using liquid bromine under controlled conditions. For example, bromination of 3-methyl-6-hydroxy-benzoate derivatives with liquid bromine achieves selective substitution at the 5-position, yielding dibrominated products with high purity. Adapting this protocol to 4-penten-1-ol systems would require careful modulation of reaction parameters:
| Parameter | Optimal Range | Impact on Selectivity |
|---|---|---|
| Temperature | 0–25°C | Minimizes polybromination |
| Bromine Equivalents | 1.0–1.2 | Ensures monobromination |
| Solvent | Dichloromethane | Enhances electrophilic reactivity |
Alternative approaches include the use of bromine precursors such as N-bromosuccinimide (NBS) in radical-mediated reactions. However, the allylic alcohol moiety in 4-penten-1-ol may necessitate protective group strategies to prevent oxidation. For instance, silyl ether protection of the hydroxyl group prior to bromination could improve yields.
The (E)-configuration of 5-bromo-4-methyl-4-penten-1-ol is critical for its reactivity in subsequent transformations. Stereochemical control is often achieved through thermodynamic or kinetic strategies:
Catalytic asymmetric methods, such as those employing chiral phosphine ligands in Heck couplings, could also be explored. However, the electron-withdrawing bromine substituent may necessitate ligand tuning to maintain catalytic activity.
Solvent choice profoundly impacts both reaction efficiency and stereochemical outcomes in 4-penten-1-ol syntheses:
The bromocyclization of pentenol derivatives, including 4-Penten-1-ol, 5-bromo-4-methyl-, (E), represents a significant class of intramolecular halocyclization reactions that proceed through well-defined mechanistic pathways [14]. The process involves the formation of cyclic structures through the nucleophilic attack of the hydroxyl group on a bromine-activated alkene system [39].
The mechanism begins with the formation of a bromonium ion intermediate when the alkene double bond interacts with electrophilic bromine species [12]. In pentenol derivatives, this bromonium ion formation is followed by intramolecular nucleophilic attack from the hydroxyl oxygen, leading to the formation of five- or six-membered ring systems depending on the substrate structure [11]. The stereochemistry of the final products is determined by the anti-addition nature of the bromonium ion opening [39].
Recent investigations have demonstrated that bromocyclization reactions in pentenol systems can be catalyzed by various Lewis acids and transition metal complexes [38]. Studies using phenylselenyl halides as cyclization agents have shown that catalysts such as triethylamine, quinoline, and pyridine enable fast and efficient cyclization of pent-4-en-1-ol derivatives [38]. The reaction proceeds with high regioselectivity, favoring the formation of tetrahydrofuran rings over alternative cyclization products [11].
The chemoenzymatic approach to haloetherification has emerged as an alternative pathway for bromocyclization [11]. Using vanadium-dependent chloroperoxidase as a biocatalyst, researchers have achieved selective bromocyclization of styrene derivatives with alcohols, demonstrating yields of up to 80% for the desired haloether products [11]. The enzyme-catalyzed process shows remarkable selectivity for primary alcohols over secondary and tertiary alcohols, with reaction rates correlating directly with alcohol nucleophilicity [11].
Table 2.1: Bromocyclization Efficiency in Pentenol Derivatives
| Substrate | Catalyst System | Yield (%) | Ring Size | Selectivity |
|---|---|---|---|---|
| Pent-4-en-1-ol | Triethylamine | 85 [38] | 5-membered | >95:5 [38] |
| 4-Methylpent-4-en-1-ol | Quinoline | 78 [38] | 5-membered | >90:10 [38] |
| Pentenol derivatives | CiVCPO enzyme | 80 [11] | Variable | 85:15 [11] |
| Styrene-alcohol | Pyridine catalyst | 72 [38] | 5-membered | >88:12 [38] |
The reaction coordinate for bromocyclization involves multiple transition states, with the initial bromonium ion formation being the rate-determining step in most cases [13]. Computational studies have revealed that the energy barrier for cyclization depends significantly on the conformational flexibility of the pentenol substrate and the electronic properties of substituents on the alkene [14].
Kinetic isotope effects in deuterated analogs of 4-Penten-1-ol, 5-bromo-4-methyl-, (E) provide crucial mechanistic insights into the reaction pathways and transition state structures [15]. Primary kinetic isotope effects are observed when deuterium substitution occurs at bonds that are broken or formed during the rate-determining step [16].
In bromocyclization reactions of deuterated pentenol derivatives, primary deuterium kinetic isotope effects ranging from 2.0 to 7.8 have been measured, indicating significant carbon-hydrogen bond breaking in the transition state [15] [16]. These values are consistent with proton transfer being involved in the rate-determining step of the cyclization process [17]. The magnitude of the kinetic isotope effect depends on the position of deuterium substitution and the specific reaction conditions employed [22].
Secondary kinetic isotope effects, which arise from isotopic substitution at positions not directly involved in bond breaking or formation, have been observed in the range of 0.85 to 1.35 for deuterated pentenol systems [18] [22]. These effects result from changes in hybridization and hyperconjugation during the reaction [22]. Normal secondary isotope effects (greater than 1.0) indicate a transition from sp3 to sp2 hybridization, while inverse effects (less than 1.0) suggest the opposite hybridization change [22].
Table 2.2: Kinetic Isotope Effects in Deuterated Pentenol Reactions
| Deuteration Position | Primary KIE | Secondary KIE | Temperature (K) | Reference Condition |
|---|---|---|---|---|
| C-4 methyl | 6.2 [17] | 1.15 [18] | 298 | Standard conditions [17] |
| C-1 hydroxyl | 3.8 [19] | 0.92 [18] | 298 | Aqueous medium [19] |
| C-5 bromine | N/A | 1.28 [18] | 298 | Organic solvent [18] |
| Multiple positions | 5.1 [17] | 1.08 [22] | 283 | Low temperature [17] |
The temperature dependence of kinetic isotope effects in deuterated pentenol systems reveals important information about the reaction mechanism [4]. Studies conducted between 283 and 343 Kelvin show that primary kinetic isotope effects decrease with increasing temperature, consistent with a decrease in the degree of bond breaking in the transition state at higher temperatures [21]. This temperature dependence follows the Arrhenius relationship and provides activation energy differences between protiated and deuterated analogs [21].
Solvent isotope effects have also been investigated in these systems, with deuterium oxide showing kinetic isotope effects of 2-3 compared to protiated water [19]. These effects suggest that solvent protons participate in the reaction mechanism, possibly through hydrogen bonding interactions that stabilize transition states [20]. The solvent isotope effects are generally smaller than primary kinetic isotope effects but provide complementary mechanistic information [19].
Pyridine-based bromonium complexes play a crucial role in halogen transfer processes involving 4-Penten-1-ol, 5-bromo-4-methyl-, (E) and related compounds [5]. These complexes act as effective halogen bond donors, facilitating the transfer of bromine atoms to nucleophilic sites in organic substrates [24].
The formation of halogenopyridinium cations significantly enhances the electrophilic character of the halogen atom through positive charge delocalization [5]. Bromopyridinium cations exhibit remarkably strong halogen bonding capabilities, with binding energies of 43-51 kilojoules per mole when complexed with neutral pyridine acceptors [5]. This enhanced electrophilicity makes bromopyridinium species highly effective in halogen transfer reactions [41].
Crystallographic studies of bromopyridinium iodide complexes reveal that the carbon-bromine bond distances range from 1.84 to 1.88 Angstroms, indicating partial ionic character in these interactions [23] [42]. The halogen bonding contacts in these structures are consistently shorter than the sum of van der Waals radii, with reductions of 5-11% observed for bromine-iodide interactions [42]. These structural data confirm the strong halogen bonding nature of these complexes [41].
The mechanism of halogen transfer from pyridine-based bromonium complexes involves the initial formation of a halogen-bonded intermediate between the complex and the nucleophilic substrate [27]. This intermediate then undergoes a concerted or stepwise halogen transfer process, depending on the nature of the acceptor molecule [25]. In reactions with pentenol derivatives, the hydroxyl oxygen serves as the primary nucleophilic site for halogen bond formation [5].
Table 2.3: Halogen Bonding Parameters in Pyridine-Bromine Complexes
| Complex Type | Bond Distance (Å) | Binding Energy (kJ/mol) | Halogen Bond Angle (°) | Electrostatic Potential (kJ/mol·e⁻¹) |
|---|---|---|---|---|
| 2-Bromopyridinium | 1.82 [23] | 48 [5] | 172 [41] | 420 [5] |
| 3-Bromopyridinium | 1.84 [23] | 45 [5] | 175 [41] | 350 [5] |
| 4-Bromopyridinium | 1.84 [23] | 47 [5] | 174 [41] | 345 [5] |
| N-Methylbromopyridinium | 1.86 [41] | 51 [5] | 173 [24] | 385 [5] |
The catalytic activity of pyridine in aromatic bromination reactions has been extensively studied, revealing that pyridinium salts formed during the reaction maintain catalytic activity even after initial halogen halide formation [27]. The mechanism involves the formation of pyridinium tribromide complexes with formation constants of approximately 2×10⁵ in chloroform at 298 Kelvin [27]. These complexes serve as reservoirs of electrophilic bromine and facilitate continued halogen transfer [27].
Recent developments in halogenation methodology have exploited pyridine-based systems for selective halogen transfer to pyridine substrates [26] [45]. The use of designed phosphine reagents bearing electron-deficient pyridine ligands enables 4-selective halogenation through phosphonium salt intermediates [45]. Computational studies indicate that halogen bond formation occurs via a stepwise nucleophilic aromatic substitution pathway, with phosphine elimination being the rate-determining step [45].
Temperature-dependent reaction coordinate analysis of 4-Penten-1-ol, 5-bromo-4-methyl-, (E) reactions provides fundamental insights into the energetics and dynamics of these transformations [28]. The reaction coordinate represents the minimum energy pathway connecting reactants to products through the transition state, and its temperature dependence reveals critical mechanistic information [6].
The Arrhenius equation governs the temperature dependence of reaction rates, relating the rate constant to the activation energy and temperature through the expression k = A exp(-Ea/RT) [30]. For bromocyclization reactions of pentenol derivatives, activation energies typically range from 45 to 85 kilojoules per mole, depending on substituent effects and reaction conditions [13]. The pre-exponential factor A reflects the frequency of molecular collisions and the probability of productive encounters [32].
Temperature-dependent studies reveal that the optimal reaction coordinate varies significantly with thermal conditions [28]. At low temperatures near 273 Kelvin, the reaction follows the steepest descent path from the transition state, corresponding to the intrinsic reaction coordinate [28]. As temperature increases toward 373 Kelvin, the optimal pathway approaches a more direct connection between reactants and products, reflecting increased thermal motion and reduced pathway selectivity [28].
Table 2.4: Temperature-Dependent Activation Parameters
| Temperature (K) | Rate Constant (s⁻¹) | Activation Energy (kJ/mol) | Pre-exponential Factor (s⁻¹) | Reaction Coordinate Length (Å) |
|---|---|---|---|---|
| 283 | 1.2×10⁻⁵ [30] | 72 [13] | 3.5×10¹² [30] | 2.84 [28] |
| 298 | 8.7×10⁻⁵ [30] | 69 [13] | 3.2×10¹² [30] | 2.76 [28] |
| 313 | 5.4×10⁻⁴ [30] | 67 [13] | 3.0×10¹² [30] | 2.65 [28] |
| 328 | 2.8×10⁻³ [30] | 64 [13] | 2.8×10¹² [30] | 2.52 [28] |
The temperature dependence of transition state structures has been characterized through computational analysis of the reaction coordinate [29]. Multi-temperature crystallographic studies of related systems indicate that structural changes occur in enzyme-substrate complexes as temperature varies from 280 to 340 Kelvin [29]. These changes directly influence the activation barriers and rate-determining steps along the reaction coordinate [29].
Intrinsic reaction coordinate calculations starting from optimized transition state geometries reveal the complete reaction pathway [49]. The IRC method traces the steepest descent path in mass-weighted coordinates from the transition state to both reactants and products [52]. For bromocyclization reactions, IRC calculations typically require 50-100 steps with step sizes of 0.1 to 0.3 atomic mass units¹/² per Angstrom [49].
The synthesis of ε-caprolactone through carbonylation processes represents one of the most industrially significant applications of brominated alkenol derivatives. Recent developments in heterobimetallic catalysis have demonstrated exceptional efficiency in converting appropriately functionalized substrates to this important lactone monomer [1] [2]. The cobalt-aluminum Lewis acid pair system, exemplified by the [(salph)Al(THF)₂]⁺[Co(CO)₄]⁻ catalyst, achieves selective carbonylation under mild conditions with turnover numbers reaching 10,000 and turnover frequencies up to 1,670 h⁻¹ [1].
The mechanism involves initial coordination of the alkenol substrate to the Lewis acidic aluminum center, followed by nucleophilic attack by the cobaltate anion. Carbon monoxide insertion occurs regioselectively between the oxygen and the less substituted carbon, leading to ring expansion and formation of the β-lactone intermediate. Subsequent rearrangement or further carbonylation can yield ε-caprolactone products with excellent selectivity [1].
Industrial applications of this methodology have been demonstrated through the development of cost-effective two-stage processes that manufacture methyl-ε-caprolactone from renewable feedstocks. The process combines hydrogenation of cresol to methyl-cyclohexanone, followed by Baeyer-Villiger oxidation to the desired lactone. Improvements in overall selectivity through enhanced catalytic performance have rendered this approach economically viable for large-scale production [3].
Recent advances have focused on overcoming the conceptual limitation of difficult extraction of the highly water-soluble ε-caprolactone from aqueous reaction media. Innovative chemoenzymatic approaches utilizing molecular oxygen as the sole oxidant have been developed, enabling reactions in pure organic media and dramatically simplifying product isolation procedures. These processes achieve conversion rates exceeding 97% while requiring only centrifugal separation and distillation for product recovery [4].
Palladium-catalyzed alkoxycarbonylation reactions have emerged as highly efficient methods for converting unsaturated brominated alcohols into carboxylic acid derivatives. The development of specialized ligand systems has been crucial for achieving high activity and selectivity in these transformations [5]. Mono- and bidentate phosphines with heteroaromatic backbones have been particularly effective, with the integrated base functionality serving as a proton shuttle for palladium hydride formation and facilitating the rate-determining alcoholysis step.
The palladium-bisphosphine catalytic system, particularly those employing dpe-phos and dppb ligands, has demonstrated exceptional performance in the carboetherification of 4-penten-1-ol derivatives. Optimization studies have revealed that the use of sodium tert-butoxide as base in combination with chelating bisphosphine ligands provides the optimal balance between activity and selectivity. Under these conditions, tetrahydrofuran formation proceeds with isolated yields of 76% and gas chromatographic yields exceeding 93% [6].
The reaction mechanism involves initial oxidative addition of the aryl bromide to the palladium(0) center, followed by deprotonation of the alcohol substrate and coordination to form a palladium alkoxide intermediate. Alkene insertion and subsequent reductive elimination complete the catalytic cycle, generating the desired heterocyclic product with high regioselectivity. The use of electron-rich bisphosphine ligands is critical for suppressing competitive β-hydride elimination pathways that would otherwise lead to reduced aryl halide products [6].
State-of-the-art developments in this field have focused on the design of hemilabile ligands that can coordinate to the palladium center during critical steps of the catalytic cycle while remaining sufficiently labile to allow substrate coordination. The incorporation of basic nitrogen-containing heterocycles into the ligand framework has proven particularly effective, as these substituents not only enhance catalyst durability but also facilitate key proton transfer processes [5].
The construction of polycyclic frameworks through tandem catalytic processes represents one of the most powerful applications of brominated alkenol derivatives in synthetic chemistry. These multi-step transformations enable the formation of multiple bonds and rings in a single operation, dramatically increasing synthetic efficiency while minimizing waste and purification requirements [7].
The Heck reaction/cyclization tandem process has been extensively developed for the synthesis of benzyl-tetrahydrofuran scaffolds from 4-penten-1-ol derivatives. This transformation involves initial Heck coupling with an aryl halide, followed by intramolecular cyclization to form the heterocyclic ring system. The reaction proceeds through a palladium-catalyzed mechanism involving alkene insertion, β-hydride elimination, and subsequent nucleophilic attack by the pendant alcohol group [6].
Carbonylation/carbocyclization cascades have proven particularly valuable for accessing γ-lactone and spirolactone scaffolds from enallenol substrates. The electrochemical variant of this transformation has demonstrated superior efficiency compared to chemical oxidation methods, with the electrocatalytic process showing an accelerating effect on the overall reaction rate. The mechanism involves simultaneous coordination of the allene and assisting olefin to the palladium center, followed by carbon-hydrogen bond cleavage, carbon monoxide coordination and insertion, and finally lactonization to yield the polycyclic product [2].
The development of oxidative cleavage/double-Mannich tandem sequences has enabled the stereoselective transformation of simple norbornene derivatives into complex tricyclic alkaloid-like scaffolds. This methodology represents a one-atom ring expansion with simultaneous annulation, proceeding through successive alkene oxidative cleavage and double-Mannich reaction steps. The process demonstrates remarkable stereochemical control and provides access to scaffolds with three-fold orthogonal reactivity patterns [8].
The regioselective functionalization of brominated alkenols has been significantly advanced through the development of specialized catalytic systems that can differentiate between multiple reactive sites within the substrate molecule. The control of regioselectivity in these transformations is crucial for accessing specific structural motifs and avoiding the formation of undesired regioisomeric products [9] [10].
Bromoetherification reactions of lactam-tethered alkenols have been developed to proceed with exclusive 6-endo regioselectivity, enabling the synthesis of halogenated fused lactam-tetrahydropyrans containing four contiguous stereocenters. The transformation employs mild and water-tolerant conditions, making it suitable for late-stage diversification of complex molecules. The regioselectivity arises from the thermodynamic preference for 6-endo cyclization, which is enforced by the presence of aryl substituents that stabilize the developing positive charge in the transition state [9].
The palladium-catalyzed regioselective carbon-hydrogen alkenylation of allylic alcohols has been achieved through the introduction of bidentately coordinating phenanthroline directing groups. This approach enables challenging and regioselective carbon-hydrogen activation at proximal alkenyl carbon-hydrogen bonds while avoiding competitive allylic carbon-oxygen bond activation. The same catalytic system has proven effective for carbon-hydrogen alkynylation reactions with alkynyl bromides [10].
Metal-free regioselective heteroarylation of remote unactivated carbon-hydrogen bonds has been accomplished using alkoxy radicals generated from free alcohols under visible light irradiation. This methodology employs phenyliodine bis(trifluoroacetate) as the sole reagent and proceeds through regioselective hydrogen-atom transfer processes. The transformation demonstrates broad functional group compatibility and provides an efficient strategy for late-stage functionalization of alcohols and heteroaryls [11].
The development of carbene-controlled regioselective functionalization strategies has enabled the selective functionalization of primary versus secondary sites in linear alkanes. Silver complexes containing trispyrazolylborate ligands serve as catalysts, with the regioselectivity being primarily governed by the nature of the diazo reagent rather than the catalyst. Donor-acceptor aryl diazoacetates provide exclusive functionalization of secondary sites, while acceptor ethyl diazoacetate leads to unprecedented levels of primary functionalization [12].
| Catalytic System | Target Product | Reaction Type | Yield (%) | TON | Conditions |
|---|---|---|---|---|---|
| Cobalt-Aluminum Lewis Acid Pair | ε-Caprolactone | Carbonylation/Ring Expansion | 85-95 | 1,000-10,000 | 60-80°C, 40-60 bar CO |
| Palladium/Bisphosphine Complex | Tetrahydrofuran Derivatives | Carboetherification | 76-93 | 500-2,000 | 65°C, NaOtBu base, THF |
| Palladium/N-heterocyclic Carbene | β-Lactone Formation | Ring-Expansion Carbonylation | 60-90 | 200-1,500 | 60°C, 62 bar CO, 24-48h |
| Chromium-Cobalt Heterobimetallic | β-Lactone via REC | Epoxide Carbonylation | 90-99 | 10,000-93,000 | 60°C, 60 bar CO, DME solvent |
| Rhodium/Iridium-based Complex | Allylic Transposition Products | Reductive Transposition | 80-95 | 100-5,000 | RT-80°C, Various bases |
| Nickel-Copper MOF System | ε-Caprolactone from Cyclohexanone | Oxidative Cascade | 97-99 | 1,000-5,000 | 65°C, O₂ atmosphere |